

Application Notes and Protocols for Lrrk2-IN-14

Oral Gavage Preparation

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Compound of Interest

Compound Name: *Lrrk2-IN-14*

Cat. No.: *B15581637*

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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a crucial enzyme implicated in various cellular processes, and its aberrant activity is strongly associated with the pathogenesis of Parkinson's disease. **Lrrk2-IN-14** is a potent, orally active, and blood-brain barrier-penetrant inhibitor of LRRK2, making it a valuable tool for in vivo studies aimed at understanding LRRK2 function and evaluating its therapeutic potential. Proper formulation of **Lrrk2-IN-14** for oral administration is critical for achieving consistent and reliable experimental outcomes. These application notes provide a detailed protocol for the preparation of **Lrrk2-IN-14** for oral gavage in preclinical research models.

Quantitative Data Summary

The following table summarizes key quantitative data for **Lrrk2-IN-14**, providing a quick reference for experimental design.

Parameter	Value	Reference
Molecular Formula	C ₁₇ H ₁₈ F ₃ N ₅ O ₂	MedChemExpress
Molecular Weight	381.35 g/mol	MedChemExpress
In Vivo Oral Dose (Mice)	30 mg/kg (single dose)	
Cellular Activity (IC ₅₀ for LRRK2 G2019S)	6.3 nM	MedChemExpress
hERG IC ₅₀	22 μM	MedChemExpress

Experimental Protocols

Recommended Protocol: Captisol-Based Formulation

This protocol is recommended for achieving a stable and bioavailable solution of **Lrrk2-IN-14** for oral gavage. Captisol®, a modified β-cyclodextrin, is a solubilizing agent demonstrated to be effective for administering hydrophobic compounds.

Materials:

- **Lrrk2-IN-14** powder
- Captisol® (sulfobutylether-β-cyclodextrin)
- Sterile, purified water (e.g., water for injection or equivalent)
- Sterile conical tubes (e.g., 15 mL or 50 mL)
- Sterile magnetic stir bar and stir plate
- Vortex mixer
- Sonicator (optional, but recommended)
- Analytical balance
- pH meter (optional)

Procedure:

- Prepare the 45% (w/v) Captisol® Vehicle:
 - Weigh the required amount of Captisol® powder. For example, to prepare 10 mL of vehicle, weigh 4.5 g of Captisol®.
 - Transfer the Captisol® to a sterile conical tube.
 - Add approximately 70-80% of the final volume of sterile water (e.g., 7-8 mL for a 10 mL final volume).
 - Add a sterile magnetic stir bar and place the tube on a stir plate at room temperature. Stir until the Captisol® is completely dissolved. The solution should be clear and colorless.
 - Once dissolved, bring the solution to the final desired volume with sterile water.
 - The pH of the final solution can be checked and adjusted to a neutral range (pH 6.0-8.0) if necessary, although this is typically not required for Captisol® solutions.
- Prepare the **Lrrk2-IN-14** Dosing Solution:
 - Calculate the required amount of **Lrrk2-IN-14** based on the desired dose, the number of animals, and their average weight. For example, for a 30 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, you would need 0.75 mg of **Lrrk2-IN-14** per mouse.
 - Weigh the calculated amount of **Lrrk2-IN-14** powder and place it in a sterile conical tube.
 - Add the prepared 45% (w/v) Captisol® vehicle to the **Lrrk2-IN-14** powder to achieve the final desired concentration.
 - Vortex the mixture vigorously for 1-2 minutes.
 - For complete dissolution, sonicate the suspension in a bath sonicator for 10-15 minutes, or until the solution becomes clear. Gentle warming (to no more than 40°C) may also aid in dissolution but should be used with caution to avoid compound degradation.
 - Visually inspect the solution to ensure there are no visible particles.

- Prepare the dosing solution fresh on the day of the experiment.

Animal Dosing:

- Acclimatize animals to the handling and gavage procedure for several days before the experiment to minimize stress.
- Weigh each animal on the day of dosing to ensure accurate dose administration.
- Administer the **Lrrk2-IN-14** solution or vehicle control via oral gavage using an appropriate gauge gavage needle (e.g., 20-22 gauge for mice). The typical administration volume is 5-10 mL/kg of body weight.

Alternative Formulation Strategies

For instances where Captisol® is not available, or if formulation challenges arise, the following alternative vehicles can be considered for hydrophobic compounds. Optimization and validation for **Lrrk2-IN-14** are required.

Vehicle Composition	Preparation Notes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	A common co-solvent system for poorly soluble compounds. Dissolve the compound first in DMSO, then add the other components sequentially with mixing.
0.5% (w/v) Carboxymethylcellulose (CMC) in water with 0.1% (v/v) Tween-80	Forms a suspension. The compound should be finely ground and then suspended in the vehicle with vigorous vortexing and/or sonication.
Corn Oil	Suitable for highly lipophilic compounds. The compound can be directly dissolved or suspended in the oil. Gentle heating and sonication may be required.

Visualizations

LRRK2 Signaling Pathway

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